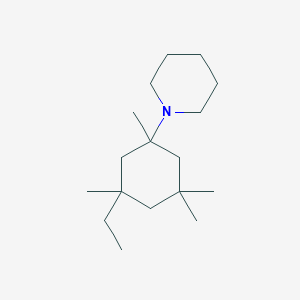
Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound features a unique structure with a substituted cyclohexyl ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactions. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another approach involves the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in high yields of cyclic amines . Additionally, the intramolecular amination of organoboronates can produce piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrially, piperidine is produced by the hydrogenation of pyridine. This process typically uses a molybdenum disulfide catalyst and involves the reaction of pyridine with hydrogen gas . Another industrial method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidones.
Reduction: Reduction reactions can convert pyridine to piperidine.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in piperidine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Piperidones
Reduction: Piperidine
Substitution: N-substituted piperidines
Scientific Research Applications
Piperidine derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with various molecular targets and pathways. For instance, piperidine compounds can modulate neurotransmitter receptors, inhibit enzymes, and interact with ion channels . These interactions lead to various pharmacological effects, such as analgesic, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: Contains two nitrogen atoms in a six-membered ring, differing in its chemical properties and applications.
Uniqueness
Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- is unique due to its specific substitution pattern on the cyclohexyl ring. This structural feature imparts distinct chemical and pharmacological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
685088-13-5 |
|---|---|
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)piperidine |
InChI |
InChI=1S/C17H33N/c1-6-16(4)12-15(2,3)13-17(5,14-16)18-10-8-7-9-11-18/h6-14H2,1-5H3 |
InChI Key |
GGNAAPJJLQXQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
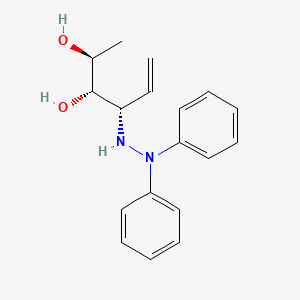
![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)

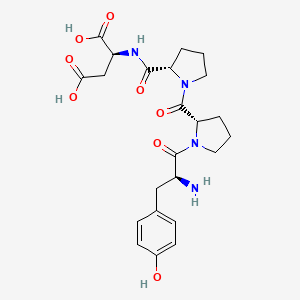
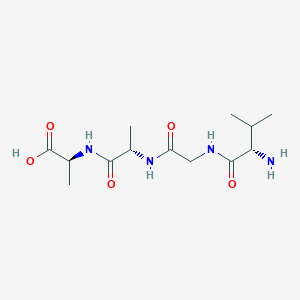
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)

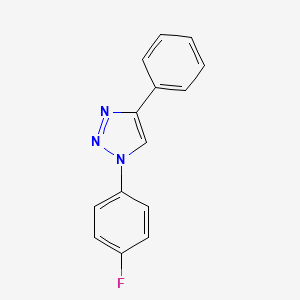
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)
